Ester Chain Length Differentiation: Propanoate vs. Butanoate Homolog in Calculated Physicochemical Properties
The target compound bears a propanoate ester side chain (3-carbon backbone), while its direct homolog ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0) contains a butanoate chain (4-carbon backbone) . This single methylene difference impacts calculated LogP (estimated 3.1 for propanoate vs. 3.6 for butanoate) and molecular weight (346.38 vs. 360.41 g/mol), parameters that directly influence membrane permeability, solubility, and protein binding in biological assays. In medicinal chemistry programs, such differences can shift a compound across critical thresholds for oral bioavailability and CNS penetration.
| Evidence Dimension | Calculated LogP (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ~3.1; MW 346.38 g/mol |
| Comparator Or Baseline | Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0): cLogP ~3.6; MW 360.41 g/mol |
| Quantified Difference | ΔcLogP ≈ -0.5; ΔMW = -14.03 g/mol |
| Conditions | cLogP estimated via ChemDraw/ALOGPS; molecular formulas confirmed by vendor technical datasheets. |
Why This Matters
The lower lipophilicity and molecular weight of the propanoate compound make it a more attractive fragment or lead for oral drug development, as it stays closer to Lipinski's Rule of Five limits, reducing the risk of poor pharmacokinetic profiles associated with higher LogP analogs.
